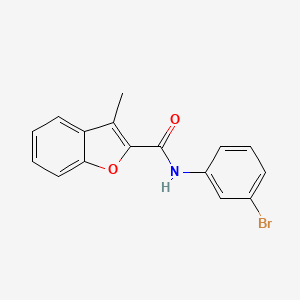

N-(3-bromophenyl)-3-methyl-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(3-bromophenyl)-3-methyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO2/c1-10-13-7-2-3-8-14(13)20-15(10)16(19)18-12-6-4-5-11(17)9-12/h2-9H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLUITPGJMBLCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-bromophenyl)-3-methyl-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core with a brominated phenyl group and a carboxamide functional group. Its molecular formula is CHBrN\O, and it has a molecular weight of approximately 348.19 g/mol. The presence of the bromine atom is crucial for its biological activity, influencing interactions with various biological targets.

The mechanism of action for this compound involves interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group enhances binding affinity to these targets, potentially leading to modulation of their activity. Research indicates that compounds with similar structures often exhibit cytotoxic effects through apoptosis induction in cancer cells and inhibition of bacterial growth.

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound. For example, derivatives of benzofuran have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC (µM) | Activity |

|---|---|---|---|

| This compound | A549 (lung cancer) | 5 | Cytotoxic |

| N-(4-bromophenyl)-3-methyl-1-benzofuran-2-carboxamide | K562 (leukemia) | 0.1 | Highly cytotoxic |

A study demonstrated that the compound significantly reduced viability in A549 cells, indicating its potential as an anticancer agent . The presence of the bromine atom was found to enhance cytotoxicity compared to non-halogenated derivatives .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus (multi-drug resistant) | 8 | Effective |

| Escherichia coli | 16 | Moderate |

The compound exhibited significant antimicrobial properties against multi-drug resistant strains, suggesting its utility in treating infections caused by resistant bacteria .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the position and type of substituents on the benzofuran ring are critical for enhancing biological activity. For instance, the introduction of halogen atoms at specific positions has been shown to improve both anticancer and antimicrobial activities. The following trends were noted:

- Bromine Substitution : Enhances cytotoxicity against cancer cells.

- Chloro Substitution : May improve binding affinity without significantly altering cytotoxic effects.

- Aromatic Systems : The presence of additional aromatic systems can enhance overall biological efficacy.

Case Studies

- In vitro Study on A549 Cells : In a controlled study, this compound was tested alongside standard chemotherapeutic agents like cisplatin. Results indicated that this compound reduced cell viability significantly more than cisplatin at similar concentrations .

- Antimicrobial Efficacy Against MRSA : A series of experiments demonstrated that this compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), with MIC values comparable to established antibiotics .

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

N-(3-bromophenyl)-3-methyl-1-benzofuran-2-carboxamide serves as a versatile building block for synthesizing more complex organic molecules. Its bromophenyl group can facilitate various coupling reactions, making it valuable for developing new compounds with diverse functionalities.

Coordination Chemistry

This compound may act as a ligand in coordination chemistry, forming complexes with transition metals. Such complexes can exhibit interesting properties that are useful in catalysis and material science.

Biological Applications

Anticancer Properties

this compound has shown promising anticancer activity in several studies:

- In Vitro Studies : Research indicates that derivatives of benzofuran can selectively inhibit cancer cell lines. For instance, studies reported significant cytotoxicity against lung adenocarcinoma (A549) cells, with IC50 values indicating effective growth inhibition .

- In Vivo Studies : Animal models have demonstrated that this compound can reduce tumor growth significantly without adverse effects on body weight or vital organ size, suggesting a favorable therapeutic profile .

Antimicrobial Activity

The compound also exhibits potential antimicrobial properties. It is believed to disrupt bacterial cell membranes, leading to cell death. In vitro tests have shown effectiveness against specific bacterial strains, although further clinical studies are necessary to validate these findings .

Medical Applications

Therapeutic Agent Exploration

Research is ongoing to evaluate the compound's potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Its ability to modulate specific molecular targets suggests it could play a role in treating conditions where traditional therapies are ineffective .

Industrial Applications

Material Development

In the industrial sector, this compound is used in developing new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique properties make it suitable for creating specialized chemical products.

Anticancer Activity Case Study

A study conducted by Abdelfatah et al. focused on the structure-activity relationship (SAR) of benzofuran derivatives. The findings indicated that modifications to the benzofuran structure could enhance anticancer activity significantly. Specifically, compounds with halogen substitutions exhibited notable cytotoxicity across various cancer cell lines, suggesting that this compound could be optimized for improved efficacy .

Antimicrobial Activity Case Study

Another study explored the antimicrobial effects of benzofuran derivatives. The results indicated that compounds similar to this compound showed promise against resistant bacterial strains, highlighting the need for further investigation into their mechanisms of action and potential clinical applications .

Summary

This compound is a compound with significant potential across various fields of research. Its applications in organic synthesis, biological activity against cancer and microbes, and potential therapeutic uses make it a subject of interest for ongoing studies. Future research should focus on optimizing its structure for enhanced efficacy and exploring its full range of applications in medicine and industry.

| Application Area | Description |

|---|---|

| Chemistry | Building block for organic synthesis; ligand in coordination chemistry |

| Biology | Anticancer activity; antimicrobial properties |

| Medicine | Potential therapeutic agent for cancer and infections |

| Industry | Development of new materials; pharmaceutical intermediates |

Chemical Reactions Analysis

Substitution Reactions

The bromine atom in the 3-bromophenyl substituent is a key reactive site. Nucleophilic aromatic substitution (NAS) is feasible under basic conditions, particularly if activating groups are present. For example, the bromine could be replaced by nucleophiles like amines or thiols, altering the compound’s biological activity .

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Nucleophilic substitution | Amines (e.g., NH₂R), thiols (e.g., SH⁻) | Basic conditions (e.g., NaOH, K₂CO₃) | Phenylamine/thioether-substituted derivatives |

Amide-Related Reactions

The carboxamide group enables further transformations:

-

Transamidation : Replacement of the amide group with other amines using Boc₂O and DMAP as activators, followed by aminolysis in toluene at 60°C .

-

Hydrolysis : Conversion to a carboxylic acid via acidic/basic hydrolysis, though this may reduce biological activity .

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Transamidation | Boc₂O, DMAP, amine | Toluene, 60°C | N-aryl-substituted amide derivatives |

| Hydrolysis | H₂O, HCl or NaOH | Reflux or microwave | 3-methyl-1-benzofuran-2-carboxylic acid |

Oxidation/Reduction Reactions

The benzofuran core and methyl group are susceptible to redox modifications:

-

Oxidation : Agents like KMnO₄ or CrO₃ can oxidize the methyl group to a carboxylic acid or ketone .

-

Reduction : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may reduce the amide to an amine .

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Acidic/basic medium | Carboxylic acid/ketone derivatives |

| Reduction | LiAlH₄, NaBH₄ | Anhydrous ether | Amine derivatives |

Catalytic Functionalization

The benzofuran ring can participate in catalytic reactions:

-

C–H Arylation : Directed by Lewis acids (e.g., Cu catalysts) for coupling with arylboronic acids under ambient conditions, as observed in similar benzofuran derivatives .

-

Microwave-Assisted Synthesis : Accelerates reaction rates and improves yields during amide bond formation or functionalization .

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| C–H Arylation | Arylboronic acid, Cu catalyst | Ambient temperature | Biaryl-benzofuran derivatives |

| Microwave Heating | Solvent (e.g., DMF) | Microwave irradiation | Rapidly formed functionalized compounds |

Substitution Patterns and Activity

Studies on benzofuran derivatives highlight that halogen substitution (e.g., bromine) at specific positions enhances biological activity. For example, bromine at the para position of a phenyl ring increases cytotoxicity against cancer cells . This suggests that substitution reactions targeting the 3-bromophenyl group could modulate therapeutic efficacy.

Amide Group’s Role in Reactivity

The carboxamide group’s presence is critical for maintaining bioactivity. Hydrolysis or transamidation alters this functional group, potentially affecting interactions with biological targets. For instance, transamidation with amine nucleophiles may improve solubility or binding affinity .

Catalytic Versatility

The benzofuran core’s reactivity allows for efficient catalytic functionalization. For example, Cs₂CO₃ in DMF enables rapid one-pot synthesis of benzofurans, while copper-catalyzed arylations provide access to diverse derivatives . Such methods are scalable and applicable to industrial settings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural motifs with the target molecule but differ in substituents, aromatic systems, or functional groups (Table 1):

Table 1: Structural and Physicochemical Comparison

Detailed Analysis of Structural and Functional Variations

6-((2-Amino-1-(4-bromophenyl)ethyl)amino)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide

- Structural Differences: The bromine is at the 4-position of the phenyl ring vs. 3-position in the target compound. Additional substituents: cyclopropyl (lipophilic), 4-fluorophenyl (electron-withdrawing), and aminoethylamino branch (polar, basic).

- The 4-fluorophenyl group may enhance metabolic stability compared to non-fluorinated analogs. Higher molecular weight (528 vs. 331) and logP (4.5 vs. 3.8) suggest increased lipophilicity, which could affect membrane permeability.

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-furylmethyl)-3-methyl-1-benzofuran-2-carboxamide

- Structural Differences :

- Dual N-substituents : A sulfone-containing tetrahydrothiophene and a furylmethyl group replace the single 3-bromophenyl in the target compound.

- Functional Impact: The sulfone group increases polarity (lower logP: 2.2 vs. The furylmethyl group introduces a smaller aromatic system, which may alter π-π stacking interactions. Steric hindrance from dual substituents could restrict conformational flexibility compared to the target molecule.

N-(3-Bromophenyl)-1-hydroxynaphthalene-2-carboxamide

- Structural Differences :

- Naphthalene core replaces benzofuran, with a hydroxyl group at position 1.

- The larger naphthalene system increases lipophilicity (logP: 4.1 vs. 3.8), which may improve membrane penetration but reduce solubility.

Q & A

Q. What are the established synthetic routes for N-(3-bromophenyl)-3-methyl-1-benzofuran-2-carboxamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting with methyl-3-methylbenzofuran-2-carboxylate derivatives. A key step is the coupling of the benzofuran core with 3-bromoaniline via amidation, often using coupling reagents like EDC/HOBt. Intermediates are characterized using -NMR, -NMR, and mass spectrometry to confirm regioselectivity and purity. For example, in structurally similar compounds, aminobenzophenone derivatives are coupled with activated furan esters under anhydrous conditions .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation, and data collected using a diffractometer (e.g., Bruker D8 Venture). Structure refinement is performed with SHELXL , and molecular visualization with ORTEP-3 . For bromophenyl-substituted analogs, bond angles and torsion angles are analyzed to confirm steric effects of the bromine substituent .

Q. What spectroscopic methods are critical for validating the compound’s purity and functional groups?

- FT-IR : Confirms carbonyl (C=O, ~1650–1700 cm) and amide (N-H, ~3300 cm) groups.

- NMR : -NMR identifies aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.3–2.6 ppm). -NMR detects the benzofuran carbons (δ 110–160 ppm) and the carbonyl carbon (δ ~165 ppm) .

- LC-MS : Validates molecular weight (e.g., [M+H] for C _{12}BrNO: ~346.01).

Q. How is the compound’s solubility and stability assessed for in vitro studies?

Solubility is tested in DMSO, ethanol, and aqueous buffers (pH 1–7.4) using UV-Vis spectroscopy. Stability assays (e.g., 24–72 hr at 37°C) monitor degradation via HPLC. For analogs, logP values are calculated computationally (e.g., ChemAxon) to predict lipid solubility .

Q. What are the standard protocols for crystallizing this compound for structural studies?

Slow evaporation from a mixture of dichloromethane/methanol (1:1) at 4°C is commonly used. Crystal quality is optimized by varying solvent polarity and temperature. Data collection requires crystals with a minimum size of 0.2 × 0.2 × 0.1 mm, and structures are validated using R-factors (<5%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity by modifying substituents?

- Bromine position : Moving bromine from the 3- to 4-position on the phenyl ring alters steric hindrance and π-π stacking with target proteins.

- Methyl substitution : Replacing the 3-methyl group with bulkier substituents (e.g., ethyl) impacts hydrophobic interactions. Biological activity is tested via enzyme inhibition assays (e.g., IC determination) .

Q. What computational methods predict binding affinity and pharmacokinetic properties?

- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinases).

- ADMET prediction : SwissADME estimates bioavailability, blood-brain barrier penetration, and CYP450 metabolism.

- MD simulations : GROMACS assesses binding stability over 100 ns trajectories .

Q. How are conflicting crystallographic and NMR data resolved during structural validation?

Discrepancies (e.g., bond length mismatches) are addressed by re-refining X-ray data with alternative software (e.g., Olex2 vs. SHELXL ). Dynamic NMR experiments (e.g., VT-NMR) detect conformational flexibility in solution that static X-ray structures may miss .

Q. What strategies improve synthetic yield in large-scale production for preclinical trials?

- Flow chemistry : Continuous synthesis reduces reaction time and improves reproducibility.

- Catalyst optimization : Palladium-based catalysts enhance coupling efficiency in amidation steps.

- DoE (Design of Experiments) : Statistical optimization of temperature, solvent ratio, and reagent stoichiometry .

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

The bromine atom acts as a directing group in Suzuki-Miyaura couplings. Natural Bond Orbital (NBO) analysis (via Gaussian 16) identifies electron-deficient regions on the benzofuran ring, guiding site-selective functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.